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molecular formula C15H15NO3 B8304073 2-[2-(4-Methoxyphenyl)ethyl]nicotinic acid

2-[2-(4-Methoxyphenyl)ethyl]nicotinic acid

Cat. No. B8304073
M. Wt: 257.28 g/mol
InChI Key: FOVGXLBHPDGJCN-UHFFFAOYSA-N
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Patent
US06730684B1

Procedure details

10% Pd/C (2.21 g, 2.08 mmole) was added to a solution of 2-[2-(4-methoxyphenyl)ethenyl]nicotinic acid (5.31 g, 20.80 mmole) and 1.0 N NaOH (23 mL, 23 mmole) in H2O (81 mL), and the mixture was shaken at RT under H2 (50 psi) on a Parr apparatus. After 4.5 hr, the mixture was filtered through celite®, and the filtrate was acidified to pH 5 with glacial acetic acid. The solid was collected by suction filtration, washed with H2O, and dried in high vacuum at 45° C. to afford the title compound (4.50 g, 84%) as an off-white solid: 1H NMR (400 MHz, DMSO-d6) δ 8.65 (dd. J=4.7, 1.7 Hz, 1H), 8.15 (dd, J=7.8, 1.7 Hz, 1H), 7.35 (dd, J=7.8, 4.7 Hz, 1H), 7.13 (d, J=8.5 Hz, 2H), 6.84 (d, J=8.5 Hz, 2H), 3.71 (s, 3H), 3.25-3.40 (m, 2H), 2.82-2.93 (m, 2H).
Name
2-[2-(4-methoxyphenyl)ethenyl]nicotinic acid
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Name
Quantity
2.21 g
Type
catalyst
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11]2[N:19]=[CH:18][CH:17]=[CH:16][C:12]=2[C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1.[OH-].[Na+]>O.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]2[N:19]=[CH:18][CH:17]=[CH:16][C:12]=2[C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
2-[2-(4-methoxyphenyl)ethenyl]nicotinic acid
Quantity
5.31 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=CC1=C(C(=O)O)C=CC=N1
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
81 mL
Type
solvent
Smiles
O
Name
Quantity
2.21 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was shaken at RT under H2 (50 psi) on a Parr apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite®
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in high vacuum at 45° C.

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCC1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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